molecular formula C9H6BrN3 B13975593 2-Bromo-6-(3-pyridinyl)pyrazine

2-Bromo-6-(3-pyridinyl)pyrazine

Cat. No.: B13975593
M. Wt: 236.07 g/mol
InChI Key: RNSSAPYIICBPOH-UHFFFAOYSA-N
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Description

2-Bromo-6-(3-pyridinyl)pyrazine is a brominated pyrazine derivative featuring a pyridine ring at the 6-position of the pyrazine core. The molecular formula of this compound can be inferred as C₉H₆BrN₃ (Molecular Weight: ~236.07 g/mol), with the pyridinyl group introducing aromatic nitrogen atoms capable of coordination and hydrogen bonding.

Bromopyrazines are versatile intermediates in chemical synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Pyrazines with aromatic substituents, such as pyridinyl, are increasingly studied for their electronic properties in n-type semiconductors and as ligands in coordination chemistry .

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

2-bromo-6-pyridin-3-ylpyrazine

InChI

InChI=1S/C9H6BrN3/c10-9-6-12-5-8(13-9)7-2-1-3-11-4-7/h1-6H

InChI Key

RNSSAPYIICBPOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(3-pyridinyl)pyrazine typically involves the bromination of 6-(3-pyridinyl)pyrazine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(3-pyridinyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-pyridinyl)pyrazine depends on its specific application. In coupling reactions, it acts as an electrophile, where the bromine atom is replaced by a nucleophile or another carbon group. The molecular targets and pathways involved vary based on the specific reaction and the reagents used .

Comparison with Similar Compounds

Table 1: Key Properties of Brominated Pyrazine Derivatives

Compound Substituents Molecular Weight (g/mol) LUMO (eV) Key Interactions
This compound Bromo, 3-pyridinyl ~236.07 Not reported H-bonding (N-acceptor), π-π stacking
2-Bromo-6-isopropyl-pyrazine Bromo, isopropyl 201.06 Not reported Hydrophobic interactions
6-Bromo-N²-methylpyrazine-2,3-diamine Bromo, methylamino ~207.04 Not reported H-bonding (N-donor/acceptor), metal coordination
Pyrazinacenes (e.g., 5-pyrazine units) Fused pyrazine rings Varies -3.24 to -3.78 π-stacking, aggregation
  • This enhances electron affinity, making it suitable for n-type semiconductors .
  • Solubility : The polar pyridinyl group improves solubility in aqueous or polar organic solvents compared to hydrophobic substituents like isopropyl .

Key Research Findings

  • Electronic Materials : Pyrazinacenes with fused pyrazine units exhibit tunable LUMO levels (-3.24 to -3.78 eV), making them promising n-type semiconductors. The pyridinyl group in this compound could further modulate these properties .
  • Flavor Chemistry : Substituted pyrazines in foods (e.g., soy sauce, peanut oil) contribute to roasted aromas, but brominated analogs are less common in this context due to toxicity concerns .

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